Cas no 1207046-66-9 (2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine)

2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine
- 2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine
- [4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-pyrazin-2-ylmethanone
- VU0643857-1
- F5461-2168
- AKOS024509303
- 1207046-66-9
- (4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone
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- インチ: 1S/C19H18ClN5OS/c20-15-3-1-14(2-4-15)17-13-27-18(23-17)12-24-7-9-25(10-8-24)19(26)16-11-21-5-6-22-16/h1-6,11,13H,7-10,12H2
- InChIKey: OQNWETVUYSGXJU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(CN2CCN(C(C3C=NC=CN=3)=O)CC2)=N1
計算された属性
- せいみつぶんしりょう: 399.0920591g/mol
- どういたいしつりょう: 399.0920591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5461-2168-3mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5461-2168-1mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5461-2168-2μmol |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5461-2168-2mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 2mg |
$88.5 | 2023-09-10 |
2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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7. Book reviews
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazineに関する追加情報
Exploring the Chemical Properties and Applications of 2-(4-{4-(4-Chlorophenyl)-1,3-Thiazol-2-ylmethyl}Piperazine-1-Carbonyl)Pyrazine
The compound with CAS No. 1207046-66-9, known as 2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperazine moiety, and a 1,3-thiazole group substituted with a chlorophenyl group. The combination of these structural elements contributes to its distinct chemical properties and reactivity.
Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery and development. The thiazole ring is known for its ability to form hydrogen bonds and participate in π-π interactions, making it a valuable component in designing bioactive molecules. In the case of this compound, the presence of the 1,3-thiazole group enhances its stability and bioavailability, making it a promising candidate for therapeutic applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies to optimize the synthesis pathway, including the use of microwave-assisted reactions and catalytic systems. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.
One of the most intriguing aspects of this compound is its ability to act as a building block for more complex molecular architectures. By modifying the substituents on the pyrazine or piperazine rings, chemists can tailor the compound's properties for specific applications. For instance, substituting the chlorophenyl group with other aromatic groups can alter its electronic properties and reactivity, opening up new avenues for material science and electronics.
Recent research has also focused on the pharmacological properties of this compound. Studies conducted in vitro have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary results from in vivo experiments suggest that it may possess anti-cancer properties by targeting specific signaling pathways in cancer cells.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These findings are crucial for designing more efficient synthetic routes and predicting its behavior in different chemical environments.
In conclusion, CAS No. 1207046-66-9 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool in drug discovery, material science, and beyond. As researchers continue to explore its potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
1207046-66-9 (2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine) 関連製品
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